![molecular formula C17H12ClN3O5S B11464917 2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethanone](/img/structure/B11464917.png)
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethanone
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Overview
Description
2-({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of oxadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase.
Medicine: Potential candidate for developing antibacterial and neuroprotective agents.
Industry: Used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets enzymes such as acetylcholinesterase, binding to the active site and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can be beneficial in treating neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
- 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole
- 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]methyl]-1H-quinolin-2-one
Uniqueness
2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one is unique due to its combination of a nitrophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a multifunctional agent in medicinal chemistry .
Properties
Molecular Formula |
C17H12ClN3O5S |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H12ClN3O5S/c18-12-3-7-14(8-4-12)25-9-16-19-20-17(26-16)27-10-15(22)11-1-5-13(6-2-11)21(23)24/h1-8H,9-10H2 |
InChI Key |
MNVYNSVQFAVXPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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